![molecular formula C26H28N4O3 B607047 N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)
N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DEL-22379 is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) dimerization. It has shown potential in preventing tumor progression by inhibiting the dimerization of ERK without affecting its phosphorylation. This compound has been studied extensively for its role in cancer treatment, particularly in tumors with aberrant activation of the RAS-ERK signaling pathway .
Mechanism of Action
Target of Action
Del-22379 is an ERK dimerization inhibitor . It readily binds to ERK2, a protein kinase that plays a crucial role in the RAS-to-ERK signaling pathway . This pathway is essential for various cellular functions, including proliferation and differentiation .
Mode of Action
Del-22379 inhibits ERK dimerization, a process that occurs upon phosphorylation . The dimerized ERK proteins can transport into the nucleus or stay in the cytoplasm to activate cytoplasmic substrates . Del-22379 has been reported to inhibit ERK dimerization without altering the ERK phosphorylation level .
Biochemical Pathways
The primary biochemical pathway affected by Del-22379 is the ERK signaling pathway . This pathway is activated by extracellular stimulation, leading to the formation of a GTP-binding complex by the RAS family proteins. This is followed by the sequential phosphorylation of the downstream kinase module: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .
Pharmacokinetics
It’s known that del-22379 readily binds to erk2 with a kd estimated in the low micromolar range, though binding is detectable even at low nanomolar concentrations .
Result of Action
Del-22379 has demonstrated significant anti-tumor effects, particularly against BRAF-mutant cells . It impairs upstream ERK activation in BRAF-mutant cells, attenuating cell viability and metastasis-related processes . In vivo, tumor growth and dissemination were strongly reduced for BRAF-mutant cells .
Action Environment
The environment can influence the action, efficacy, and stability of Del-22379. For instance, the specific driver mutation for thyroid cancer onset and progression should be considered for experimental and clinical approaches . .
Biochemical Analysis
Biochemical Properties
Del-22379 plays a significant role in biochemical reactions by inhibiting the dimerization of ERK. This inhibition occurs through direct binding to the dimerization interface of ERK, with an inhibitory concentration (IC50) of approximately 500 nanomolar . By preventing ERK dimerization, Del-22379 disrupts the downstream signaling cascade, which includes the activation of various transcription factors and kinases such as ELK and RSK1 . This disruption leads to the induction of apoptosis in cancer cells harboring mutations in the RAS-ERK pathway .
Cellular Effects
Del-22379 has been shown to exert profound effects on various cell types, particularly cancer cells. In BRAF-mutant anaplastic thyroid carcinoma cells, Del-22379 impairs ERK activation, leading to reduced cell viability and metastasis-related processes . Additionally, Del-22379 modulates the transcriptional landscape of these cells, resulting in altered gene expression profiles . In vivo studies have demonstrated that Del-22379 significantly reduces tumor growth and dissemination in BRAF-mutant cells .
Molecular Mechanism
At the molecular level, Del-22379 exerts its effects by binding to the dimerization interface of ERK, thereby preventing its dimerization and subsequent activation . This inhibition does not affect the phosphorylation status of ERK, allowing it to remain in its monomeric form . The disruption of ERK dimerization impedes the activation of downstream targets, including transcription factors and kinases, ultimately leading to apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Del-22379 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that Del-22379 continues to induce apoptosis and inhibit tumor progression in various cancer models .
Dosage Effects in Animal Models
The effects of Del-22379 vary with different dosages in animal models. At a dosage of 15 milligrams per kilogram administered intraperitoneally, Del-22379 effectively inhibits tumor progression and metastasis in xenograft models . Higher doses have been associated with increased toxicity, highlighting the importance of optimizing dosage to balance efficacy and safety . Threshold effects have been observed, with lower doses being insufficient to achieve significant therapeutic outcomes .
Metabolic Pathways
Del-22379 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit ERK dimerization and contribute to the overall therapeutic effects of Del-22379 .
Transport and Distribution
Within cells and tissues, Del-22379 is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good cell permeability, allowing it to reach intracellular targets effectively . Del-22379 accumulates in tumor tissues, where it exerts its inhibitory effects on ERK dimerization . The distribution pattern within different tissues and its impact on localization are critical factors influencing its therapeutic potential .
Subcellular Localization
Del-22379’s subcellular localization is primarily within the cytoplasm, where it interacts with ERK to prevent its dimerization . The compound does not appear to affect the nuclear translocation of ERK, allowing it to remain in the cytoplasm and inhibit downstream signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DEL-22379 involves multiple steps, starting with the preparation of intermediates. One of the key intermediates is prepared through the condensation of 2-oxoindoline-5-carboxylic acid with various aromatic aldehydes. The final step involves the condensation of the intermediate with 1-naphthaldehyde to yield DEL-22379 .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including condensation reactions, purification steps, and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: DEL-22379 primarily undergoes substitution reactions during its synthesis. The compound is designed to inhibit ERK dimerization, and its chemical structure allows it to interact with specific molecular targets without undergoing significant chemical transformations .
Common Reagents and Conditions: Common reagents used in the synthesis of DEL-22379 include 2-oxoindoline-5-carboxylic acid, various aromatic aldehydes, and 1-naphthaldehyde. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of DEL-22379 is the final compound itself. During the synthesis, intermediates are formed, which are then converted to DEL-22379 through subsequent reactions .
Scientific Research Applications
DEL-22379 has been extensively studied for its potential applications in cancer treatment. It has shown efficacy in inhibiting the growth of tumor cells harboring RAS-ERK pathway oncogenes. In animal models, DEL-22379 has been shown to induce apoptosis and prevent tumor progression and metastasis . Additionally, it has been used in research to understand the role of ERK dimerization in cancer and to develop new therapeutic strategies targeting this pathway .
Comparison with Similar Compounds
DEL-22379 is unique in its ability to inhibit ERK dimerization without affecting its phosphorylation. Other compounds targeting the ERK pathway, such as vemurafenib and dabrafenib, primarily inhibit the phosphorylation of ERK and are often subject to resistance mechanisms due to reactivation of the pathway . Similar compounds to DEL-22379 include various analogues that have been synthesized and evaluated for their inhibitory rates on tumor cell lines. Some of these analogues include compounds 5h, 9c, 9e, and 9h, which have shown comparable potency to DEL-22379 .
Properties
IUPAC Name |
N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQUULPXCZAKMS-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
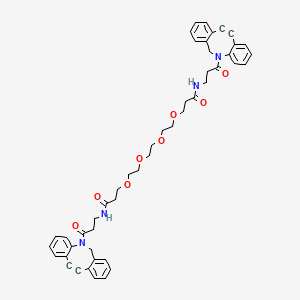
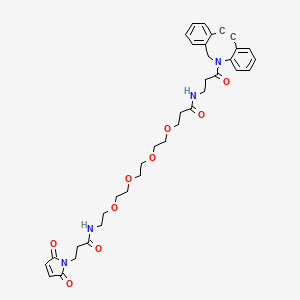

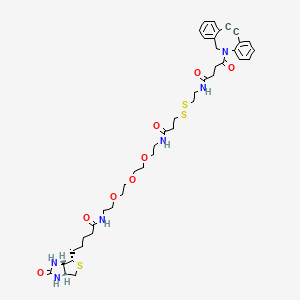
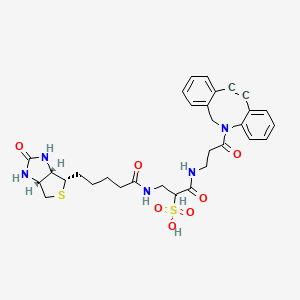
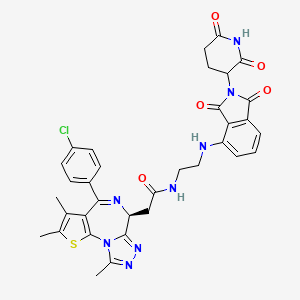

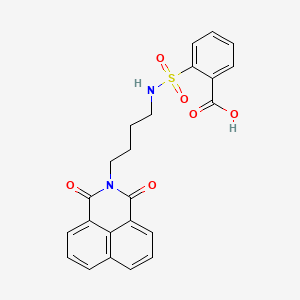

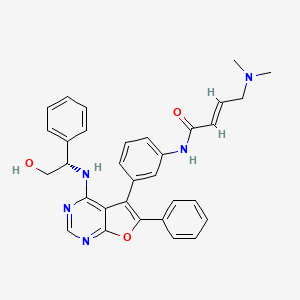
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)



